Cas no 2680648-40-0 (2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid)

2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid is a specialized organic compound featuring both an iodophenyl group and a trifluoroacetamido moiety bound to an acetic acid backbone. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The iodine substituent enhances its utility in cross-coupling reactions, while the trifluoroacetamido group contributes to stability and selectivity in derivatization processes. Its acetic acid functionality allows for further functionalization, facilitating the synthesis of complex molecules. The compound is particularly useful in medicinal chemistry for constructing biologically active scaffolds. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid structure
2680648-40-0 structure
Product Name:2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid
CAS No:2680648-40-0
MF:C10H7F3INO3
MW:373.067165613174
CID:5620797
PubChem ID:165938994
Update Time:2025-11-01

2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2680648-40-0
    • 2-(2-iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid
    • EN300-28301098
    • 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid
    • Inchi: 1S/C10H7F3INO3/c11-10(12,13)9(18)15-7(8(16)17)5-3-1-2-4-6(5)14/h1-4,7H,(H,15,18)(H,16,17)
    • InChI Key: SWXKRMBPLIXGIM-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C(=O)O)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 372.94228g/mol
  • Monoisotopic Mass: 372.94228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.4Ų

2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid Pricemore >>

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2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid Related Literature

Additional information on 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid

Comprehensive Overview of 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid (CAS No. 2680648-40-0)

In the realm of organic chemistry and pharmaceutical intermediates, 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid (CAS No. 2680648-40-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its iodophenyl and trifluoroacetamido functional groups, serves as a versatile building block in synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in the development of bioactive molecules and drug discovery, aligning with the growing demand for innovative therapeutic agents.

The molecular structure of 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid combines an aromatic iodine moiety with a trifluoroacetyl group, making it a valuable precursor for cross-coupling reactions and peptide modifications. Its CAS No. 2680648-40-0 is frequently cited in academic literature and patent filings, reflecting its relevance in medicinal chemistry. Recent studies highlight its utility in constructing heterocyclic compounds, which are pivotal in designing kinase inhibitors and antiviral agents—topics of high interest in AI-driven drug development and personalized medicine.

From a synthetic methodology perspective, this compound exemplifies the convergence of halogenation and amide bond formation strategies. Its iodine atom facilitates palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are cornerstone techniques in modern organic synthesis. Additionally, the trifluoroacetamido group enhances metabolic stability, a critical factor in prodrug design—a trending topic in biopharmaceutical research. These attributes make CAS No. 2680648-40-0 a subject of interest for laboratories focusing on high-throughput screening and fragment-based drug design.

Beyond its synthetic applications, 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid is also investigated for its potential in material science. The electron-withdrawing nature of the trifluoroacetyl group contributes to the compound’s use in organic electronics and photoactive materials. This dual applicability in life sciences and advanced materials underscores its interdisciplinary significance, resonating with current trends in convergent technologies and sustainable chemistry.

In conclusion, 2-(2-Iodophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid (CAS No. 2680648-40-0) represents a compelling case study in the intersection of chemical innovation and applied research. Its multifaceted roles in drug discovery, catalysis, and material engineering position it as a compound of enduring relevance. As the scientific community continues to explore its potential, this molecule is poised to contribute to breakthroughs in green chemistry and targeted therapies, addressing some of the most pressing challenges in contemporary science.

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